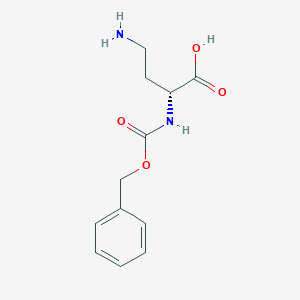

Cbz-D-2,4-Diaminobutyric acid

Description

BenchChem offers high-quality Cbz-D-2,4-Diaminobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-D-2,4-Diaminobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSCBRTBLPGIN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427170 | |

| Record name | Cbz-D-2,4-Diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70882-66-5 | |

| Record name | Cbz-D-2,4-Diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cbz-D-2,4-Diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-2,4-Diaminobutyric acid, also known as Nα-Cbz-D-2,4-diaminobutanoic acid, is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and other complex organic molecules. The presence of the carbobenzyloxy (Cbz or Z) protecting group on the α-amino group allows for selective chemical manipulations at the γ-amino group and the carboxylic acid moiety, making it a valuable tool in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

The properties of Cbz-D-2,4-Diaminobutyric acid are summarized in the table below. It is a white to off-white solid, with solubility in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C12H16N2O4 | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| CAS Number | 70882-66-5 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 178-190 °C | Chem-Impex |

| Boiling Point (Predicted) | 480.3 ± 45.0 °C | [1] |

| Density (Predicted) | 1.266 ± 0.06 g/cm3 | [1] |

| pKa (Predicted) | 3.62 ± 0.10 | [1] |

| Optical Rotation | [α]D20 = +9.0 to +11.5º (c=1 in H2O) | Chem-Impex |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][3] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the Cbz group, the butyric acid backbone, and the two amino groups. The aromatic protons of the benzyl group will appear in the range of 7.3-7.4 ppm. The benzylic protons will be a singlet around 5.1 ppm. The α-proton on the chiral center is expected to be a multiplet around 4.3 ppm. The β and γ protons of the diaminobutyric acid chain will appear as multiplets in the upfield region.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid (around 175 ppm) and the carbamate (around 156 ppm). The aromatic carbons of the benzyl group will be in the 127-136 ppm region. The benzylic carbon will be around 67 ppm. The α-carbon is expected around 55 ppm, with the β and γ carbons appearing further upfield.

FT-IR Spectroscopy:

The infrared spectrum will exhibit characteristic absorption bands. A broad peak in the 2500-3300 cm⁻¹ region is expected due to the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid and the carbamate will appear around 1700-1750 cm⁻¹. The N-H bending of the amine and amide groups will be visible around 1500-1600 cm⁻¹. The C-O stretching of the carbamate and carboxylic acid will be in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands from the benzyl group will also be present.

Mass Spectrometry:

In mass spectrometry, the molecular ion peak [M]+ at m/z 252 would be expected. Common fragmentation patterns would involve the loss of the benzyl group (C7H7, 91 u), the benzyloxy group (C7H7O, 107 u), or the entire Cbz group (C8H7O2, 135 u). Cleavage of the amino acid side chain would also contribute to the fragmentation pattern.

Synthesis and Reactions

Cbz-D-2,4-Diaminobutyric acid is typically synthesized from D-2,4-diaminobutyric acid by reacting it with benzyl chloroformate under basic conditions. The reaction selectively protects the more reactive α-amino group.

Experimental Protocol: Synthesis of Cbz-D-2,4-Diaminobutyric Acid

This protocol is a general procedure for the N-protection of amino acids and can be adapted for the synthesis of Cbz-D-2,4-Diaminobutyric acid.

Materials:

-

D-2,4-Diaminobutyric acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve D-2,4-Diaminobutyric acid in a mixture of aqueous sodium carbonate and sodium bicarbonate solution to maintain a pH between 8 and 10.[4]

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains low.[5]

-

Allow the reaction to proceed for several hours at room temperature.

-

After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.[5]

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[5]

-

The Cbz-D-2,4-Diaminobutyric acid will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-2,4-Diaminobutyric acid | 26908-94-1 [chemicalbook.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Synthesis and Characterization of Cbz-D-2,4-Diaminobutyric Acid

This technical guide provides a comprehensive overview of the synthesis and characterization of Cbz-D-2,4-Diaminobutyric acid (Nα-Cbz-D-2,4-diaminobutanoic acid), a key building block in peptide synthesis and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, characterization data, and workflow visualizations.

Introduction

2,4-Diaminobutyric acid (DAB) is a non-proteinogenic amino acid that has been isolated from natural sources and possesses a range of biological activities.[4] Its derivatives are valuable intermediates in the synthesis of various bioactive molecules.[4][5] The D-enantiomer, in particular, is utilized in the construction of unique peptide structures. The introduction of a benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group allows for selective chemical modifications at the γ-amino position, a crucial step in the stepwise synthesis of complex peptides.[6][7] The Cbz group is favored for its stability under various conditions and its straightforward removal by catalytic hydrogenolysis.[6][7]

This guide will detail a common synthetic route to Cbz-D-2,4-Diaminobutyric acid and provide its key characterization parameters.

Synthesis of Cbz-D-2,4-Diaminobutyric Acid

The synthesis of Cbz-D-2,4-Diaminobutyric acid typically involves the selective protection of the α-amino group of D-2,4-Diaminobutyric acid using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a standard procedure for the N-protection of amino acids.

The following diagram illustrates the general workflow for the synthesis of Cbz-D-2,4-Diaminobutyric acid.

Caption: General workflow for the synthesis of Cbz-D-2,4-Diaminobutyric acid.

This protocol is based on general methods for the Cbz protection of amino acids.[6][7][8]

Materials:

-

D-2,4-Diaminobutyric acid

-

1 M Aqueous Sodium Carbonate Solution

-

Benzyl Chloroformate (Cbz-Cl)

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Reaction Flask

-

Separatory Funnel

Procedure:

-

Dissolution: Dissolve D-2,4-Diaminobutyric acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a reaction flask. Cool the solution in an ice bath.[6]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[6]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[6]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[6]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[6]

-

Extraction: Extract the product with ethyl acetate.[6]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield the Cbz-D-2,4-Diaminobutyric acid.[6]

Characterization of Cbz-D-2,4-Diaminobutyric Acid

The synthesized Cbz-D-2,4-Diaminobutyric acid should be characterized to confirm its identity and purity. The following tables summarize the key physical and chemical properties of the unprotected D-2,4-Diaminobutyric acid and its Cbz-protected form.

| Property | D-2,4-Diaminobutyric acid | Cbz-D-2,4-Diaminobutyric acid |

| Synonyms | (R)-2,4-Diaminobutanoic acid | Z-D-Dab-OH |

| CAS Number | 26908-94-1[9] | 70882-66-5[3][10] |

| Molecular Formula | C₄H₁₀N₂O₂[9] | C₁₂H₁₆N₂O₄[3][10] |

| Molecular Weight | 118.13 g/mol [9] | 252.27 g/mol [10] |

| Appearance | Not specified | White to off-white solid[10], White crystalline powder[3] |

| Melting Point | Not specified | 178-190 °C[3] |

| Storage Temperature | Not specified | 2-8°C[10], 0-8°C[3] |

| Data Type | D-2,4-Diaminobutyric acid | Cbz-D-2,4-Diaminobutyric acid |

| Purity | Not specified | ≥ 99% (HPLC)[3] |

| Optical Rotation | Not specified | [α]D20 = +9.0 to +11.5º (C=1 in H₂O)[3] |

| Boiling Point (Predicted) | Not specified | 480.3±45.0 °C[10] |

| Density (Predicted) | Not specified | 1.266±0.06 g/cm³[10] |

| pKa (Predicted) | Not specified | 3.62±0.10[10] |

| ¹H NMR (in D₂O) | δ (ppm): 2.24, 3.17, 3.83[11] | Not available in search results |

| ¹³C NMR | Not available in search results | Not available in search results |

| Mass Spectrometry | Various fragmentation data available[11] | Not available in search results |

Applications in Research and Development

Cbz-D-2,4-Diaminobutyric acid is a crucial intermediate in the synthesis of peptides and peptidomimetics.[3] Its protected α-amino group allows for the selective derivatization of the γ-amino group, enabling the incorporation of this non-canonical amino acid into peptide chains. This is particularly useful in the development of novel therapeutic agents, where modifications to peptide backbones can enhance stability, bioavailability, and target specificity.[2][3]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Cbz-D-2,4-Diaminobutyric acid. The provided experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug discovery. The straightforward synthesis and the unique structural features of this compound make it an important tool for the development of innovative and effective therapeutic molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. ijacskros.com [ijacskros.com]

- 9. 2,4-Diaminobutyric acid, D- | C4H10N2O2 | CID 638153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 错误页 [amp.chemicalbook.com]

- 11. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Cbz-D-2,4-Diaminobutyric Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab-OH) is a protected, non-proteinogenic amino acid of significant interest in peptide synthesis and medicinal chemistry. The presence of the D-enantiomer and the diaminobutyric acid scaffold offers unique structural properties that can be exploited to enhance the stability and biological activity of synthetic peptides. This technical guide provides a comprehensive overview of Cbz-D-2,4-diaminobutyric acid, including its physicochemical properties, detailed experimental protocols for its use, and an exploration of the biological signaling pathways associated with its unprotected form.

Core Properties of Cbz-D-2,4-Diaminobutyric Acid

Cbz-D-2,4-Diaminobutyric acid is characterized by a D-configured alpha-carbon, an amino group at the gamma-position, and a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group. This protecting group is crucial for its application in stepwise peptide synthesis.

Physicochemical Data

The key quantitative data for Cbz-D-2,4-Diaminobutyric acid are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 70882-66-5 | [1] |

| Molecular Formula | C12H16N2O4 | |

| Molecular Weight | 252.27 g/mol | |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | |

| Predicted Boiling Point | 480.3 ± 45.0 °C | |

| Predicted Density | 1.266 ± 0.06 g/cm³ | |

| Predicted pKa | 3.62 ± 0.10 |

Role in Peptide Synthesis

The primary application of Cbz-D-2,4-Diaminobutyric acid is as a building block in peptide synthesis. The Cbz group provides stable protection of the alpha-amino group, allowing for the sequential coupling of amino acids to form a peptide chain. The incorporation of a D-amino acid can enhance the resulting peptide's resistance to proteolytic degradation, thereby increasing its in vivo half-life.

Experimental Protocols

While the use of Cbz protection in solid-phase peptide synthesis (SPPS) has been largely superseded by Fmoc and Boc strategies, it remains a valuable tool, particularly in solution-phase synthesis. Below are representative protocols for the protection of an amino acid with a Cbz group and its subsequent deprotection.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes the general procedure for introducing the Cbz protecting group to an amino acid.

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the standard method for removing the Cbz group to liberate the free amine.

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Workflow for Peptide Synthesis using Cbz-D-Dab-OH

The following diagram illustrates the logical workflow for incorporating Cbz-D-Dab-OH into a peptide chain.

Biological Significance of 2,4-Diaminobutyric Acid (DABA)

Once the Cbz protecting group is removed, the resulting 2,4-diaminobutyric acid (DABA) moiety can exhibit biological activity. DABA is known to interact with the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system.

Mechanism of Action: Inhibition of GABA Transaminase

The main action of DABA is the inhibition of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the neurotransmitter GABA. By inhibiting GABA-T, DABA leads to an increase in the concentration of GABA in the brain, which enhances inhibitory signaling. DABA has also been observed to act as a GABA reuptake inhibitor, further potentiating GABAergic neurotransmission.

The GABAergic Signaling Pathway

The following diagram illustrates the key components of the GABAergic signaling pathway and the point of intervention for DABA.

Conclusion

Cbz-D-2,4-Diaminobutyric acid is a valuable reagent for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its D-configuration can confer proteolytic resistance, while the unprotected diaminobutyric acid core has known interactions with the GABAergic system. The protocols and pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar modified amino acids. Careful consideration of protecting group strategy and deprotection conditions is essential for the successful synthesis and application of peptides containing this unique building block.

References

Technical Guide: Solubility Profile of Cbz-D-2,4-Diaminobutyric Acid in Organic Solvents

Introduction

N-α-Carbobenzyloxy-D-2,4-diaminobutyric acid (Cbz-D-Dab-OH) is a protected amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. The carbobenzyloxy (Cbz or Z) group provides temporary protection to the alpha-amino group, enabling controlled, sequential peptide bond formation. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation processes. Inadequate solubilization can lead to incomplete reactions, low yields, and challenges in purification, significantly impacting research and development timelines.

This technical guide provides an overview of the expected solubility of Cbz-D-2,4-Diaminobutyric acid, a detailed experimental protocol for determining its solubility, and a standardized workflow to ensure reproducible results.

Solubility Profile

Specific quantitative solubility data for Cbz-D-2,4-Diaminobutyric acid is not extensively reported in publicly available literature. However, based on the physicochemical properties of the parent molecule and the Cbz protecting group, a qualitative solubility profile can be predicted. The molecule possesses a polar carboxylic acid group and a free gamma-amino group, but the large, aromatic Cbz group introduces significant hydrophobic character.

General principles for peptide and protected amino acid solubility suggest that while the compound may have limited solubility in non-polar solvents, it is expected to be soluble in polar aprotic and some polar protic organic solvents.[1][2] Highly hydrophobic peptides or those with bulky protecting groups are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2]

Table 1: Predicted Qualitative Solubility of Cbz-D-2,4-Diaminobutyric Acid

| Solvent Class | Solvent Name | Predicted Solubility | Rationale / Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Excellent solvent for a wide range of organic molecules, including protected amino acids.[1][3] Recommended as a primary solvent for hydrophobic peptides.[2] |

| Dimethylformamide (DMF) | Soluble | Commonly used in peptide synthesis and known to dissolve many protected amino acids.[3] Often used as an alternative to DMSO.[2][4] | |

| Acetonitrile (ACN) | Moderately Soluble | May require sonication or gentle heating to achieve full dissolution.[2] | |

| Polar Protic | Methanol (MeOH) | Sparingly to Moderately Soluble | The presence of the hydrophobic Cbz group may limit solubility compared to the unprotected amino acid. |

| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol; solubility is expected to be limited. A related compound, 4-Acetamidobutyric acid, has a solubility of approximately 1 mg/ml in ethanol.[4] | |

| Non-Polar | Dichloromethane (DCM) | Sparingly Soluble | The unprotected form is noted to be soluble in DCM, but the Cbz-protected form's polarity from the acid and free amine may reduce solubility.[5] |

| Chloroform | Sparingly Soluble | Similar to DCM.[5] | |

| Diethyl Ether / Hexanes | Insoluble | The polarity from the carboxylic acid and free amino group makes solubility in highly non-polar solvents unlikely. | |

| Aqueous | Water | Insoluble | The large, non-polar Cbz group significantly reduces aqueous solubility. Adjusting the pH to form a salt (e.g., with a base) would be necessary for aqueous dissolution. |

Experimental Protocol for Solubility Determination

The following protocol details a standardized isothermal shake-flask method, which is a reliable technique for determining the solubility of a solid compound in a given solvent. This method relies on achieving equilibrium between the dissolved and undissolved solute.

3.1 Materials and Equipment

-

Cbz-D-2,4-Diaminobutyric acid (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.01 mg precision)

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis Spectrophotometer for concentration analysis

-

Syringe filters (0.22 µm, solvent-compatible)

3.2 Methodology

-

Preparation: Add an excess amount of Cbz-D-2,4-Diaminobutyric acid to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed. Record the initial mass of the compound.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual confirmation of solid material at the bottom of the vial confirms that the solution is saturated.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle. For solvents where settling is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a micropipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method. A standard curve should be generated using known concentrations of Cbz-D-2,4-Diaminobutyric acid.[6]

-

Calculation: Calculate the solubility (S) in mg/mL or mol/L using the following formula:

S (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

Visualized Workflows

To ensure consistency and clarity in executing the solubility determination, the following workflow diagrams are provided.

Caption: Experimental workflow for determining the solubility of Cbz-D-2,4-Diaminobutyric acid.

Caption: Decision-making flowchart for troubleshooting the solubilization of protected amino acids.

References

- 1. jpt.com [jpt.com]

- 2. scribd.com [scribd.com]

- 3. academic.oup.com [academic.oup.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. D-2,4-Diaminobutyric acid | 26908-94-1 [chemicalbook.com]

- 6. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Profile of Cbz-D-2,4-Diaminobutyric Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of Cbz-D-2,4-Diaminobutyric acid and its potential mechanism of action in biological systems. Following a comprehensive review of available scientific literature, it has been determined that Cbz-D-2,4-Diaminobutyric acid is primarily documented as a synthetic intermediate and not as a compound with a well-characterized biological mechanism of action.

The "Cbz" or benzyloxycarbonyl group is a widely utilized protecting group in organic chemistry, particularly in peptide synthesis, to temporarily block the reactivity of an amino group during chemical modifications of other parts of a molecule.[][2] Consequently, the existing body of research focuses on the synthesis and utilization of Cbz-D-2,4-diaminobutyric acid as a building block for more complex molecules rather than on its intrinsic pharmacological or biological effects.

While direct data on Cbz-D-2,4-Diaminobutyric acid is not available, an examination of its core structure, D-2,4-diaminobutyric acid (D-DAB), provides insights into potential, though unverified, areas of biological relevance. This guide, therefore, pivots to an in-depth analysis of the parent compound, D-2,4-diaminobutyric acid, and the broader context of D-amino acids in biological systems.

The Parent Compound: D-2,4-Diaminobutyric Acid (D-DAB)

2,4-Diaminobutyric acid (DABA) is a non-proteinogenic amino acid with known neuroactive properties, primarily associated with the GABAergic system.[3][4] The biological activity of DABA is stereospecific, with the L-isomer generally exhibiting greater potency.

Interaction with the GABAergic System

The primary mechanism of action described for the L-isomer of 2,4-diaminobutyric acid is the inhibition of GABA uptake.[5][6] S(+)-2,4-diaminobutyric acid (the L-isomer) is reported to be at least 20 times more potent than the R(-)-stereoisomer (D-isomer) as an inhibitor of sodium-dependent GABA uptake in rat brain slices.[5] Both isomers, however, are equipotent as inhibitors of sodium-independent GABA binding to brain membranes.[5] The L-isomer has also been identified as an inhibitor of the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of GABA.[3] By inhibiting GABA uptake and degradation, L-DABA can increase the concentration of GABA in the synapse, leading to enhanced GABAergic neurotransmission.[3] This has been linked to anticonvulsant effects.[6] The D-isomer is noted to be less active as a GABA uptake inhibitor and did not show anticonvulsant activity in the cited studies.[6]

Potential Role as a D-Amino Acid

The presence of a D-amino acid configuration in Cbz-D-2,4-diaminobutyric acid suggests a potential, albeit unexplored, interaction with pathways that recognize D-amino acids.

-

D-Amino Acid Oxidase (DAAO): This enzyme is responsible for the degradation of various D-amino acids.[7][8][9] Inhibitors of DAAO are of therapeutic interest as they can increase the levels of endogenous D-amino acids like D-serine, which is a co-agonist of the NMDA receptor.[10][11][12] It is plausible that Cbz-D-2,4-diaminobutyric acid, or its de-protected form, could act as a substrate or inhibitor of DAAO. However, no experimental data currently supports this hypothesis.

-

NMDA Receptor Modulation: Certain D-amino acids, such as D-serine and D-aspartate, are known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[12] While there is no evidence to suggest that D-2,4-diaminobutyric acid directly interacts with the NMDA receptor, this remains a theoretical possibility for D-amino acid analogues.

Neurotoxicity

It is important to note that both L- and D-isomers of 2,4-diaminobutyric acid have been reported to exhibit neurotoxicity.[5][13][14][15] The proposed mechanism for the neurotoxicity of the L-isomer involves the inhibition of ornithine carbamoyltransferase in the liver, leading to ammonia toxicity.[14][15]

The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a carbamate protecting group for amines.[] It is introduced to prevent the amino group from participating in undesired reactions during a synthetic sequence. The Cbz group is typically removed under specific conditions, such as catalytic hydrogenation.[16] In a biological context, the presence of the bulky, lipophilic Cbz group would significantly alter the physicochemical properties of D-2,4-diaminobutyric acid, including its solubility, polarity, and ability to interact with biological targets. It is possible that Cbz-D-2,4-diaminobutyric acid could act as a prodrug, with the Cbz group being cleaved in vivo to release the active D-2,4-diaminobutyric acid. However, this has not been investigated.

Hypothetical Mechanisms and Future Directions

Given the lack of direct evidence, any discussion of the mechanism of action of Cbz-D-2,4-diaminobutyric acid remains speculative. The logical first step in elucidating its biological activity would be to investigate whether the Cbz group is removed in biological systems.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of Cbz-D-2,4-Diaminobutyric acid.

Experimental Protocols

As no specific biological studies on Cbz-D-2,4-Diaminobutyric acid have been identified, detailed experimental protocols for its mechanism of action cannot be provided. However, for researchers interested in exploring its potential activities based on the properties of its parent compound, standard assays for GABA uptake, GABA-T inhibition, and DAAO activity would be appropriate starting points.

GABA Uptake Assay (General Protocol):

-

Preparation of Synaptosomes: Isolate synaptosomes from rodent brain tissue (e.g., cortex or striatum) by differential centrifugation.

-

Incubation: Pre-incubate synaptosomes in a buffered physiological salt solution.

-

Initiation of Uptake: Add a mixture of [³H]GABA and varying concentrations of the test compound (Cbz-D-2,4-diaminobutyric acid or D-2,4-diaminobutyric acid).

-

Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting to determine the amount of [³H]GABA taken up by the synaptosomes.

-

Data Analysis: Calculate the IC50 value of the test compound for GABA uptake inhibition.

D-Amino Acid Oxidase (DAAO) Activity Assay (General Protocol):

-

Enzyme Source: Use a commercially available purified DAAO or a cell lysate overexpressing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the D-amino acid substrate (e.g., D-serine or D-alanine), and the enzyme.

-

Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of the test compound.

-

Reaction Monitoring: Monitor the reaction progress by measuring the production of hydrogen peroxide using a colorimetric or fluorometric assay (e.g., Amplex Red assay) or by following the consumption of oxygen with an oxygen electrode.

-

Data Analysis: Determine the kinetic parameters (Km, Vmax) in the absence of the inhibitor and the inhibition constant (Ki) in the presence of the inhibitor.

Conclusion

References

- 2. peptide.com [peptide.com]

- 3. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 4. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Amino Acid Oxidase, D- | Worthington Biochemical [worthington-biochem.com]

- 10. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]

- 13. Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to Cbz-D-2,4-Diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-2,4-Diaminobutyric acid, also known as Nα-benzyloxycarbonyl-D-2,4-diaminobutyric acid (Cbz-D-Dab-OH), is a non-proteinogenic amino acid derivative. Its structure incorporates a D-configured stereocenter, a gamma-amino group, and a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group. This strategic protection makes it a valuable building block in synthetic organic chemistry, particularly in the assembly of peptides and peptidomimetics. The presence of the D-amino acid can confer resistance to enzymatic degradation, a desirable property in the design of therapeutic peptides. Furthermore, the free gamma-amino group provides a site for further functionalization, allowing for the creation of branched or cyclic structures. This guide provides a comprehensive review of the synthesis, properties, and applications of Cbz-D-2,4-Diaminobutyric acid, with a focus on experimental details and quantitative data.

Physicochemical Properties

Cbz-D-2,4-Diaminobutyric acid is typically a white to off-white solid. While extensive characterization data in the primary literature is sparse, supplier information provides some key physical constants.

| Property | Value | Reference |

| CAS Number | 70882-66-5 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C in an inert atmosphere | [1] |

Synthesis of Cbz-D-2,4-Diaminobutyric Acid

Proposed Synthetic Pathway

The synthesis of Cbz-D-2,4-Diaminobutyric acid can be logically approached starting from Nα-Cbz-D-glutamine. The key transformation is a Hofmann rearrangement of the γ-carboxamide to a primary amine.

Caption: Proposed synthesis of Cbz-D-2,4-Diaminobutyric acid.

Experimental Protocol: Hofmann Rearrangement (Adapted for D-enantiomer)

This protocol is adapted from the synthesis of the L-enantiomer.[2]

Materials:

-

Nα-Cbz-D-glutamine

-

Poly[(4-diacetoxyiodo)styrene] (PSDIB) or other suitable Hofmann rearrangement reagent

-

Water or an appropriate aqueous solvent system

-

Acid for workup (e.g., HCl)

-

Base for neutralization (e.g., NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: Dissolve Nα-Cbz-D-glutamine in water.

-

Hofmann Rearrangement: Add poly[(4-diacetoxyiodo)styrene] (PSDIB) to the solution. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the polymer support.

-

Wash the filtrate with an organic solvent to remove non-polar impurities.

-

Acidify the aqueous layer to protonate the amino groups.

-

Extract the product into an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Cbz-D-2,4-Diaminobutyric acid can be purified by recrystallization or column chromatography.

Note: The reported yield for the synthesis of the L-enantiomer (Nα-Z-L-α,γ-diaminobutyric acid) using this method was 83%.[2] A similar yield would be expected for the D-enantiomer.

Biological Activity and Applications

The primary application of Cbz-D-2,4-Diaminobutyric acid is as a building block in the synthesis of peptides and other complex molecules. The Cbz group provides stable protection of the α-amino group during peptide coupling reactions and can be removed under standard hydrogenolysis conditions. The D-configuration of the stereocenter is of particular interest in drug design as it can impart resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

While there is a lack of quantitative biological data for Cbz-D-2,4-Diaminobutyric acid itself, the biological activity of the unprotected 2,4-diaminobutyric acid (DAB) provides context for the potential applications of peptides derived from it.

GABA System Modulation

2,4-Diaminobutyric acid is known to interact with the GABAergic system. It acts as a non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3] It also functions as a GABA reuptake inhibitor.[3] Both of these actions lead to an increase in the synaptic concentration of GABA, which can result in anticonvulsant effects.[3]

Antimicrobial and Antitumor Potential

The L-enantiomer of 2,4-diaminobutyric acid has shown antitumor activity against mouse fibrosarcoma cells in vitro and in vivo.[4] This effect is thought to be due to osmotic lysis resulting from the high intracellular accumulation of the amino acid.[4] Additionally, various dipeptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid, a related diamino acid, have demonstrated antibacterial and antifungal properties.[4] The incorporation of D-2,4-diaminobutyric acid into peptide structures could lead to novel antimicrobial agents with enhanced stability.

Neurotoxicity

It is important to note that 2,4-diaminobutyric acid has been reported to be a neurotoxin and can cause liver damage.[3] The toxicity profile of any peptide containing this residue would need to be carefully evaluated.

Experimental Protocols for Biological Assays

While no specific biological assays for Cbz-D-2,4-Diaminobutyric acid have been reported, assays for the unprotected form can be adapted. For instance, to evaluate the effect of a Cbz-D-Dab-containing peptide on GABA-T, the Cbz group would first need to be removed.

GABA Transaminase (GABA-T) Inhibition Assay (Conceptual Workflow)

Caption: Conceptual workflow for a GABA-T inhibition assay.

Conclusion

Cbz-D-2,4-Diaminobutyric acid is a valuable and versatile building block for the synthesis of modified peptides. Its D-configuration offers the potential for increased metabolic stability, a key consideration in the development of peptide-based drugs. While direct biological data on the Cbz-protected form is limited, the known activities of its deprotected counterpart in the GABAergic system and as a potential antitumor agent suggest promising avenues for the application of peptides incorporating this non-natural amino acid. Further research into the synthesis of Cbz-D-Dab-containing peptides and their subsequent biological evaluation is warranted to fully explore their therapeutic potential.

References

- 1. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Resurgence of a Non-Proteinogenic Amino Acid: A Technical Guide to 2,4-Diaminobutyric Acid Derivatives in Drug Discovery

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Potential of 2,4-Diaminobutyric Acid and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

2,4-Diaminobutyric acid (DABA), a non-proteinogenic amino acid, has traversed a fascinating journey from its initial discovery as a plant-derived neurotoxin to its current status as a promising scaffold in modern drug development. Initially identified in the seeds of sweet pea (Lathyrus genus), DABA and its derivatives are now recognized for their broad spectrum of biological activities, including potent antimicrobial, anticancer, and neurological effects.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted pharmacological activities of DABA derivatives, with a focus on their applications in the development of novel therapeutics. We will delve into the critical role of stereochemistry in determining biological function and explore the mechanisms of action that underpin their therapeutic potential.

Discovery and History

The scientific journey of 2,4-diaminobutyric acid began with its isolation from natural sources, specifically from plants belonging to the Lathyrus genus.[1] This discovery was a pivotal moment, highlighting the existence of non-proteinogenic amino acids in nature and sparking further research into their biosynthesis and physiological roles.[1] DABA has since been identified in various other organisms, including cyanobacteria and as a component of the cell wall peptidoglycan in certain actinomycetes.[2][3]

Early investigations into DABA were largely driven by its neurotoxic properties.[4][5] However, subsequent research unveiled a much broader and more promising range of biological activities. A significant milestone in understanding DABA's metabolism was the discovery of 2,4-diaminobutyric acid racemase, an enzyme capable of interconverting its L- and D-isomers, which was crucial for preparing specific stereoisomers for further study.[1][6] This has been particularly important as the stereochemistry of DABA plays a critical role in its biological activity.[1]

Synthesis of 2,4-Diaminobutyric Acid Derivatives

The synthesis of DABA and its derivatives has been a subject of considerable chemical research, with various methods developed to provide these compounds for biological evaluation. Early synthetic routes often started from readily available amino acids like glutamic acid.[5] More contemporary methods utilize starting materials such as homoserine and butyrolactone, offering efficient pathways to DABA and its analogs.[7][8]

A common strategy for synthesizing DABA derivatives involves the protection of the amino and carboxyl groups of a precursor molecule, followed by the introduction of the second amino group and subsequent deprotection steps. For example, one patented method describes a six-step synthesis starting from homoserine, involving the protection of its amino and carboxyl groups, introduction of a phthaloyl group via a Mitsunobu reaction, followed by debenzylation and removal of the protecting groups.[7]

The versatility of DABA as a synthetic building block has led to its incorporation into a wide array of molecular architectures, including peptides, lipopeptides, and dendrimers.[9][10][11] These synthetic efforts have been instrumental in exploring the structure-activity relationships of DABA derivatives and optimizing their therapeutic properties.

A generalized workflow for the synthesis of DABA derivatives is depicted below:

Caption: Generalized synthetic workflow for 2,4-diaminobutyric acid derivatives.

Physicochemical Properties

2,4-Diaminobutyric acid is a diamino acid with the chemical formula C4H10N2O2 and a molar mass of approximately 118.136 g/mol .[4][12] It is a structural isomer of other naturally occurring diamino acids and contains both an alpha- and a gamma-amino group.[12] The presence of two amino groups and a carboxyl group gives DABA its characteristic chemical properties, including its basicity and ability to form zwitterions. DABA is a relatively hydrophobic molecule and is practically insoluble in water.[13]

| Property | Value | Source |

| Molecular Formula | C4H10N2O2 | [4][12] |

| Molar Mass | 118.136 g/mol | [4] |

| IUPAC Name | 2,4-Diaminobutanoic acid | [4] |

| CAS Number | 305-62-4 | [4] |

Biological Activities and Mechanisms of Action

DABA derivatives exhibit a remarkable range of biological activities, which are often dependent on their stereochemistry and the nature of their chemical modifications.

Antimicrobial Activity

A significant area of research has focused on the development of DABA-containing lipopeptides as potent antimicrobial agents.[9] These molecules typically consist of a fatty acid chain attached to a short peptide containing DABA residues. The cationic nature of the DABA residues is crucial for their interaction with and disruption of negatively charged bacterial membranes.

Ultrashort cationic lipopeptides rich in L-2,4-diaminobutyric acid (Dab) have demonstrated significant activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[9] The length of the N-acyl chain has been shown to influence the antimicrobial spectrum and potency, with C16-conjugated peptides being highly active against E. coli and S. aureus, and C18-conjugated peptides showing greater activity against C. albicans.[9]

Furthermore, DABA-based dendrons have been successfully employed as carriers for antisense peptide nucleic acids (PNAs), leading to potent and specific antimicrobial activity against Gram-negative bacteria like E. coli and Klebsiella pneumoniae.[11] These conjugates have shown efficacy in a murine peritonitis model, highlighting their potential for in vivo applications.[11]

| Compound Type | Target Organism(s) | Key Findings |

| L-DABA-rich ultrashort cationic lipopeptides | E. coli, S. aureus, C. albicans | Chain length of 14-18 carbons is optimal for activity.[9] |

| DABA-dendron-PNA conjugates | E. coli, K. pneumoniae | Effective against multidrug-resistant strains in vitro and in vivo.[11] |

Anticancer Activity

Certain DABA derivatives have also demonstrated promising anticancer properties. Doubly charged ultrashort cationic lipopeptides with aliphatic tails of 14 carbons or longer have shown more potent anticancer activity compared to their triply charged counterparts.[9] For instance, C14-Dab2-NH2 exhibited selectivity for microbial and cancer cells over normal cells with low toxicity to normal cells, making it a promising therapeutic candidate.[9]

L-2,4-diaminobutyric acid itself has been shown to have unique antitumoral effects on cultured hepatoma cells.[14] The proposed mechanism involves a massive and unregulated uptake of DABA into the tumor cells, leading to osmotic lysis and an energy crisis as the cells attempt to restore the sodium gradient.[14] This effect was dose- and time-dependent and could be abrogated by a specific substrate of the amino acid transport system A.[14]

Neurological Effects and Mechanism of Action

The neurotoxicity of DABA is primarily attributed to its interaction with the GABA (gamma-aminobutyric acid) system.[4] DABA acts as a non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA.[4] By inhibiting this enzyme, DABA leads to an increase in the concentration of GABA in the brain.[4] Additionally, DABA has been observed to be a GABA reuptake inhibitor, further elevating GABA levels.[4]

The stereochemistry of DABA is critical in its neurological effects. Studies have shown that the S(+)-isomer is a significantly more potent inhibitor of GABA uptake in the brain than the R(-)-isomer.[1] However, both isomers exhibit similar potency in inhibiting the sodium-independent binding of GABA to brain membranes, which may be linked to their neurotoxicity.[1] While DABA has shown some anticonvulsant properties, its potential in this area is limited by its neurotoxicity and the paradoxical possibility of causing convulsions with long-term use.[4]

Caption: Mechanism of action of 2,4-diaminobutyric acid on the GABA system.

Applications in Drug Development

The diverse biological activities of DABA derivatives have positioned them as attractive candidates for various therapeutic applications.

-

Novel Antibiotics: The potent activity of DABA-containing lipopeptides against multidrug-resistant bacteria makes them a promising avenue for the development of new antibiotics. Their membrane-disrupting mechanism of action may be less prone to the development of resistance compared to conventional antibiotics that target specific enzymes.

-

Anticancer Agents: The selective toxicity of certain DABA derivatives towards cancer cells suggests their potential as novel anticancer drugs. Further optimization of their structure could lead to improved efficacy and reduced side effects.

-

Drug Delivery Vehicles: DABA-based dendrons have proven to be effective carriers for the delivery of antisense therapeutics like PNA.[11] This platform could potentially be adapted for the delivery of other therapeutic payloads, such as small molecules or siRNAs.

-

Pharmacological Probes: Due to their specific interactions with biological targets like the GABA system, DABA derivatives can serve as valuable pharmacological tools for studying these systems and for the identification of new drug targets.

Conclusion

2,4-Diaminobutyric acid and its derivatives have emerged from relative obscurity to become a focal point of significant interest in the field of drug discovery. Their journey from a naturally occurring toxin to a versatile synthetic scaffold underscores the importance of exploring natural products for novel therapeutic leads. The potent antimicrobial and anticancer activities of DABA derivatives, coupled with their utility as drug delivery vehicles, highlight their immense potential. Continued research into the synthesis, structure-activity relationships, and mechanisms of action of these fascinating molecules is poised to unlock new therapeutic strategies for a range of diseases, offering hope in the ongoing battle against drug resistance and cancer.

References

- 1. (R)-2,4-Diaminobutanoic acid hydrochloride | Benchchem [benchchem.com]

- 2. ScholarWorks@BGSU - International Conference on Toxic Cyanobacteria: The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria [scholarworks.bgsu.edu]

- 3. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]

- 7. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362) [hmdb.ca]

- 14. portal.research.lu.se [portal.research.lu.se]

The Rising Prominence of D-2,4-Diaminobutyric Acid in Peptide Therapeutics: A Technical Guide to Biological Activity

For Immediate Release

A Deep Dive into the Antimicrobial Power and Therapeutic Potential of Peptides Containing D-2,4-Diaminobutyric Acid

In the relentless pursuit of novel therapeutic agents to combat the growing threat of antimicrobial resistance, peptides incorporating the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab) have emerged as a promising class of molecules. This technical guide provides an in-depth analysis of the biological activity of these peptides, offering valuable insights for researchers, scientists, and drug development professionals. We will explore their synthesis, antimicrobial efficacy, mechanisms of action, and the critical aspect of their enhanced stability, which sets them apart from their L-amino acid counterparts.

Introduction: The Strategic Advantage of D-Amino Acids

The incorporation of D-amino acids into peptide sequences is a key strategy to overcome the inherent limitations of natural L-peptides as therapeutic agents, primarily their susceptibility to proteolytic degradation.[1] The unique stereochemistry of D-amino acids renders peptides resistant to most endogenous proteases, significantly enhancing their in vivo stability and bioavailability.[1][2] D-2,4-diaminobutyric acid, a D-isomer of a non-proteinogenic amino acid, is of particular interest due to its structural features that contribute to potent biological activity, especially in the realm of antimicrobial agents.

Antimicrobial Activity: A Broad Spectrum of Efficacy

Peptides containing D-Dab and its L-isoform, L-2,4-diaminobutyric acid (L-Dab), have demonstrated significant antimicrobial activity against a wide range of pathogenic microorganisms, including multidrug-resistant strains.[3] The cationic nature of the diaminobutyric acid side chain is crucial for the initial electrostatic interaction with the negatively charged bacterial cell membranes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a peptide's antimicrobial potency. The following tables summarize the MIC values of various peptides containing diaminobutyric acid against a panel of clinically relevant bacteria.

| Peptide ID | Sequence | Target Organism | MIC (µg/mL) | Reference |

| LP16 | Myristoyl-(Orn)₃-NH₂ (Ornithine is structurally similar to Dab) | E. coli | 1.5-6.25 | [3] |

| LP16 | Myristoyl-(Orn)₃-NH₂ | S. aureus | 1.5-6.25 | [3] |

| LP16 | Myristoyl-(Orn)₃-NH₂ | P. aeruginosa | 1.5-6.25 | [3] |

| LP16 | Myristoyl-(Orn)₃-NH₂ | B. subtilis | 1.5-6.25 | [3] |

| LP16 | Myristoyl-(Orn)₃-NH₂ | MRSE | 1.5-6.25 | [3] |

| DTr18-dab | (sequence not specified) | Drug-resistant Gram-negative bacteria | 2-8 | |

| DTr18-dab | (sequence not specified) | Gram-positive bacteria | 2-8 |

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is ensuring the selectivity of the therapeutic agent for its target over host cells. The hemolytic activity against red blood cells and cytotoxicity against mammalian cell lines are important indicators of a peptide's potential toxicity.

Hemolytic and Cytotoxic Activity

| Peptide ID | Hemolytic Activity (HC₅₀ in µg/mL) | Cytotoxicity (Cell Line) | CC₅₀ (µg/mL) | Reference |

| LP16 | >250 | HaCaT | >50-100 | [3] |

| P26 | Not specified | MCF-7 | 98,280 | [4] |

| P26 | Not specified | MDA-MB-231 | 100,550 | [4] |

| P7 | Not specified | MCF-7 | Not specified | [4] |

| P7 | Not specified | MDA-MB-231 | Not specified | [4] |

The high HC₅₀ and CC₅₀ values for some of these peptides indicate a favorable therapeutic window, suggesting they can be effective against microbes at concentrations that are not harmful to mammalian cells.

Mechanisms of Action: Beyond Membrane Disruption

The primary mechanism of action for many cationic antimicrobial peptides is the disruption of the bacterial cell membrane. However, emerging evidence suggests that peptides containing D-Dab can also exert their effects through intracellular mechanisms.[1][2]

Membrane Disruption Models

The initial interaction of cationic D-Dab containing peptides is with the anionic components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, several models describe the subsequent membrane permeabilization:

-

Barrel-Stave Model: Peptides insert into the membrane, forming a pore like the staves of a barrel.

-

Toroidal Pore Model: Peptides induce the lipid monolayer to bend inward, forming a pore lined by both peptides and lipid head groups.

-

Carpet Model: Peptides accumulate on the membrane surface in a carpet-like manner, and at a critical concentration, they disrupt the membrane in a detergent-like fashion.

Caption: Overview of membrane disruption mechanisms by cationic peptides.

Intracellular Targeting and Signaling Pathways

Some D-Dab containing peptides can translocate across the bacterial membrane without causing immediate lysis and interact with intracellular targets.[1][2] These targets can include DNA, RNA, and various enzymes, leading to the inhibition of essential cellular processes.[1]

One of the key signaling pathways in Gram-negative bacteria that can be activated by antimicrobial peptides is the PhoP/PhoQ two-component system .[5] The sensor kinase PhoQ detects the presence of cationic peptides, leading to the phosphorylation of the response regulator PhoP. Phosphorylated PhoP then modulates the expression of a large set of genes, many of which are involved in modifying the bacterial cell envelope to increase resistance to these peptides.[5][6]

Caption: The PhoP/PhoQ two-component signaling pathway in bacteria.

Enhanced Proteolytic Stability

The primary advantage of incorporating D-amino acids like D-Dab into peptides is the significant increase in their resistance to proteolysis.[2][7] This enhanced stability is a critical factor for their therapeutic potential, as it allows for a longer half-life in biological systems, potentially leading to improved efficacy and reduced dosing frequency.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Dab Containing Peptides

Principle: The peptide is assembled stepwise on a solid support (resin). The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[1]

Methodology:

-

Resin Swelling: The resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (including Fmoc-D-Dab(side-chain protection)-OH) is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIEA) and then coupled to the deprotected N-terminus of the resin-bound peptide.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is synthesized.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Prepare Bacterial Inoculum: A bacterial culture is grown to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Peptide: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

-

Controls: Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Read Results: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Hemolysis Assay

Principle: This assay measures the ability of a peptide to lyse red blood cells (RBCs), which is an indicator of its cytotoxicity towards mammalian cells.

Methodology:

-

Prepare RBC Suspension: Fresh red blood cells are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2-4% (v/v).

-

Serial Dilution of Peptide: The peptide is serially diluted in PBS in a 96-well plate.

-

Incubation: The RBC suspension is added to each well, and the plate is incubated at 37°C for 1 hour.

-

Controls: A negative control (RBCs in PBS) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis are included.

-

Centrifugation: The plate is centrifuged to pellet the intact RBCs.

-

Measure Hemoglobin Release: The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

Calculate Percent Hemolysis: The percentage of hemolysis is calculated relative to the positive and negative controls.

Protease Stability Assay

Principle: This assay assesses the resistance of a peptide to degradation by proteases.

Methodology:

-

Incubation with Protease: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin, or serum) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Stop Reaction: The enzymatic reaction is stopped, for example, by adding a protease inhibitor or by heat inactivation.

-

Analysis by RP-HPLC: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Determine Half-life: The degradation profile is plotted, and the half-life of the peptide is calculated.

Conclusion and Future Perspectives

Peptides containing D-2,4-diaminobutyric acid represent a highly promising avenue for the development of new antimicrobial agents. Their potent and broad-spectrum activity, coupled with their enhanced stability against proteolytic degradation, addresses two of the major challenges in peptide-based drug development. While membrane disruption is a key mechanism of action, the elucidation of their interactions with intracellular targets and signaling pathways, such as the PhoP/PhoQ system, opens up new possibilities for designing even more effective and specific therapeutics. Further research focusing on optimizing the structure-activity relationship, understanding the nuances of their intracellular mechanisms, and conducting in vivo efficacy and safety studies will be crucial in translating the potential of these fascinating molecules into clinically viable treatments.

References

- 1. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Activated by different signals, the PhoP/PhoQ two-component system differentially regulates metal uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of PhoP-PhoQ Activation by Broad Repertoire of Antimicrobial Peptides on Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An updated overview on the bacterial PhoP/PhoQ two-component signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Cbz-D-2,4-Diaminobutyric Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Non-proteinogenic Amino Acid in Modern Peptide Science

Introduction

Non-proteinogenic amino acids (NPAAs) are crucial tools in contemporary drug discovery and peptide chemistry, offering pathways to enhance the therapeutic properties of peptides.[1] By moving beyond the canonical 20 amino acids, researchers can design peptides with improved stability, greater potency, and novel functionalities.[2] Among these valuable building blocks is Cbz-D-2,4-Diaminobutyric acid (Cbz-D-Dab), a derivative of D-2,4-diaminobutyric acid featuring a carboxybenzyl (Cbz) protecting group. This guide provides a comprehensive technical overview of Cbz-D-Dab, including its chemical properties, synthesis, incorporation into peptides, and its biological significance, with a focus on its applications for researchers, scientists, and professionals in drug development.

Core Properties of Cbz-D-2,4-Diaminobutyric Acid

Cbz-D-2,4-Diaminobutyric acid is a synthetically modified amino acid that is not naturally incorporated into proteins. The presence of the Cbz group on the α-amino group allows for selective chemical manipulations during peptide synthesis. The fundamental structure and key identifiers of the unprotected D-2,4-diaminobutyric acid are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-4-azanylbutanoic acid | [3] |

| Molecular Formula | C4H10N2O2 | [3] |

| Molecular Weight | 118.13 g/mol | [3] |

| CAS Number | 26908-94-1 | [3] |

| SMILES | N--INVALID-LINK--C(O)=O | [3] |

Synthesis of Cbz-D-2,4-Diaminobutyric Acid and its Derivatives

The synthesis of Cbz-D-2,4-Diaminobutyric acid and its derivatives for peptide synthesis often starts from readily available precursors like homoserine or glutamine. One patented method describes a multi-step synthesis starting from homoserine, involving the protection of the amino and carboxyl groups, followed by the introduction of a phthaloyl (Pht) group via a Mitsunobu reaction, and subsequent deprotection steps to yield the desired diaminobutyric acid derivative.[4] Other approaches have utilized L-glutamine as a starting material.[5]

For incorporation into peptides using Solid-Phase Peptide Synthesis (SPPS), Cbz-D-Dab is often further protected, for example, with a tert-butyloxycarbonyl (Boc) group on the side-chain amine, forming Cbz-D-Dab(Boc)-OH.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The introduction of Cbz-D-Dab into a peptide sequence is typically achieved through SPPS. The general workflow for SPPS is an iterative process involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support resin.[2]

Experimental Protocol: General Solid-Phase Peptide Synthesis Cycle

The following protocol outlines the fundamental steps for incorporating a protected amino acid like Cbz-D-Dab into a peptide sequence using an Fmoc/tBu strategy.

1. Resin Swelling:

-

The solid support resin (e.g., Rink Amide resin for C-terminal amides) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes to ensure optimal reaction conditions.[2]

2. Fmoc Deprotection:

-

The Nα-Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This reaction is typically carried out for 5-10 minutes and repeated to ensure complete deprotection.[2]

3. Amino Acid Coupling:

-

The next protected amino acid in the sequence (e.g., Fmoc-D-Dab(Boc)-OH) is activated using a coupling reagent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt).

-

The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for a specified time, which can range from minutes to hours depending on the specific amino acids and coupling reagents used.[6]

4. Washing:

-

After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[2]

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection of the Final Peptide

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all protecting groups must be removed.

-

For a Cbz-protected peptide synthesized on an acid-labile resin, a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) is used.[2]

-

The specific composition of the cleavage cocktail depends on the amino acid composition of the peptide and the protecting groups used. Common scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are often included to prevent side reactions.[3]

-

The Cbz group is typically stable to TFA and is removed in a separate step via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by treatment with a strong acid like hydrofluoric acid (HF).[4][7]

Purification and Characterization

The crude peptide obtained after cleavage is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed using analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.[8]

Biological Significance and Applications

The incorporation of D-amino acids like D-2,4-diaminobutyric acid into peptides is a key strategy for enhancing their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which leads to a longer in vivo half-life.[1]

Inhibition of GABA Metabolism

The unprotected form, 2,4-diaminobutyric acid (DABA), is known to interact with the GABAergic system. It acts as a non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[9] DABA also functions as a GABA reuptake inhibitor.[9] By inhibiting both the breakdown and reuptake of GABA, DABA can lead to elevated levels of GABA in the synapse, which has potential implications for conditions characterized by GABAergic deficits.

Potential Antimicrobial and Anticancer Applications

Recent research has explored the use of L-2,4-diaminobutyric acid in ultrashort cationic lipopeptides, which have demonstrated both antimicrobial and anticancer activities.[7] These findings suggest that peptides incorporating the D-enantiomer could also possess valuable therapeutic properties in these areas.

Experimental Workflows and Signaling Pathways

To visualize the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

GABAergic Synapse Modulation

Caption: Modulation of GABAergic neurotransmission by D-2,4-diaminobutyric acid.

Conclusion

Cbz-D-2,4-Diaminobutyric acid represents a valuable non-proteinogenic amino acid for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its utility in solid-phase peptide synthesis allows for the creation of novel peptide analogs with increased stability against enzymatic degradation. The known biological activity of its unprotected form as an inhibitor of GABA metabolism opens avenues for the rational design of new therapeutics targeting the GABAergic system. Further research into peptides containing Cbz-D-Dab is warranted to fully elucidate their pharmacological profiles and potential applications in areas ranging from neuroscience to antimicrobial and anticancer therapies. This guide provides a foundational technical understanding to aid researchers and drug development professionals in harnessing the potential of this versatile building block.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 5. CN102206166B - Method for preparing L-2, 4-diaminobutyric acid - Google Patents [patents.google.com]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cbz-D-2,4-Diaminobutyric Acid in Medicinal Chemistry: A Technical Guide